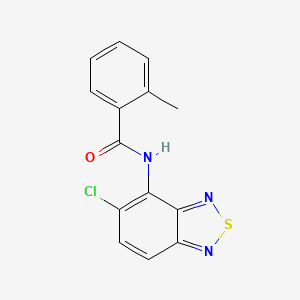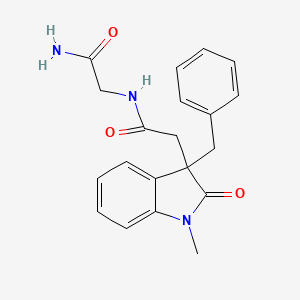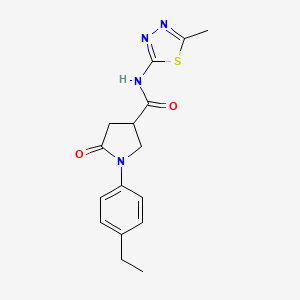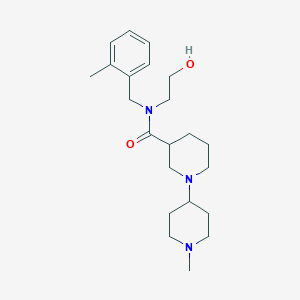
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide, also known as CMTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which is known for its diverse range of biological activities.
作用机制
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation, tumor growth, and viral replication. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and tumor growth. It has also been shown to inhibit the activity of the JAK-STAT signaling pathway, which is involved in the immune response and tumor growth.
Biochemical and Physiological Effects
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide in lab experiments is its diverse range of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, making it a useful tool for studying these processes. In addition, the synthesis method for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been optimized to produce high yields of pure compound, making it readily available for research.
One limitation of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. In addition, the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide. One area of research is the evaluation of its potential use in the treatment of autoimmune disorders. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to inhibit the activity of the JAK-STAT signaling pathway, which is involved in the immune response. Therefore, it may have potential as a treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Another area of research is the evaluation of its potential use in the treatment of viral infections. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been shown to inhibit viral replication, making it a potential treatment for viral infections such as HIV and hepatitis C.
Finally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide. This will enable researchers to develop more targeted and effective treatments based on this compound.
Conclusion
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide is a promising compound with a diverse range of biological activities. Its potential applications in scientific research include the treatment of cancer, autoimmune disorders, and viral infections. While there are limitations to its use in lab experiments, the optimized synthesis method and availability of pure compound make it a useful tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide and to evaluate its potential use in the treatment of various diseases.
合成方法
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide involves the reaction of 5-chloro-2-aminobenzothiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide compound. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide.
科学研究应用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide has been studied for its potential use in the treatment of various diseases such as cancer, autoimmune disorders, and viral infections.
属性
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-4-2-3-5-9(8)14(19)16-12-10(15)6-7-11-13(12)18-20-17-11/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSTWVNVPMGXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC3=NSN=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5378807.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5378831.png)

![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![6-cyano-N-methyl-N-[(3-methyl-2-thienyl)methyl]nicotinamide](/img/structure/B5378858.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5378860.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)

![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)
![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)
